molecular formula C7H5N3O2S B1302531 5-Nitro-1,3-benzothiazol-2-amine CAS No. 73458-39-6

5-Nitro-1,3-benzothiazol-2-amine

Cat. No.: B1302531
CAS No.: 73458-39-6
M. Wt: 195.2 g/mol
InChI Key: FISVWAMPAATJLP-UHFFFAOYSA-N
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Description

5-Nitro-1,3-benzothiazol-2-amine is a chemical compound with the linear formula C7H5N3O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H5N3O2S . The InChI code for this compound is 1S/C7H5N3O2S/c8-7-5-3-4 (10 (11)12)1-2-6 (5)9-13-7/h1-3H,8H2 .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 195.2 .

Scientific Research Applications

Heterocyclic Amines in Dye Synthesis

Research by Georgiadou and Tsatsaroni (2002) explored the use of heterocyclic amines, including 2-amino-6-nitro-benzothiazole, in synthesizing dyes. These dyes displayed a range of colors from red to greenish-blue when applied to cellulose acetate, illustrating the potential of 5-nitro-1,3-benzothiazol-2-amine derivatives in the textile industry (Georgiadou & Tsatsaroni, 2002).

Solid-Phase Combinatorial Synthesis

Lee et al. (2001) investigated the solid-phase combinatorial synthesis of benzothiazole derivatives. They used bis-(2-nitro-4-carboxyphenyl) disulfide, which upon reduction, facilitated the synthesis of benzothiazole and 2,3-dihydro-[1,5]-benzothiazepine derivatives. This study highlights the utility of nitro-benzothiazole compounds in creating diverse molecular structures (Lee, Lam, & Lee, 2001).

Development of Antimicrobial and Anticancer Agents

Mishra et al. (2020) synthesized Schiff base ligands containing benzothiazole derivatives, which showed significant emissions and exhibited good anti-bacterial activity against various pathogenic bacteria. This suggests a potential application of this compound derivatives in developing new antimicrobial agents (Mishra et al., 2020).

Novel Synthesis Methods

Papadopoulou et al. (2013) expanded research on trypanocidal activity of nitrotriazole-based amines, including nitrotriazole-based 2-amino-1,3-benzothiazoles. Their findings contribute to the understanding of the synthesis and potential therapeutic applications of these compounds in treating diseases like Chagas disease (Papadopoulou et al., 2013).

Synthesis of Functionalized Derivatives

Atar et al. (2019) described a one-pot annulation process using 2-aminobenzothiazole and other compounds, leading to the synthesis of diverse functionalized N-methyl-3-nitro-4H-pyrimido [2, 1-b] [1, 3] benzothiazole-2-amine derivatives. This research showcases the versatility of this compound in synthesizing structurally complex molecules with potential biological importance (Atar, Han, & Kang, 2019).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Target of Action

Benzothiazole derivatives, a group to which 5-nitro-1,3-benzothiazol-2-amine belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the enzymes’ activities . This interaction could potentially result in changes in the normal functioning of the cell.

Biochemical Pathways

Given the range of enzymes that benzothiazole derivatives are known to inhibit , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as disruption of DNA replication, protein synthesis, and other cellular processes.

Result of Action

Given the potential inhibition of various enzymes by benzothiazole derivatives , the compound could potentially disrupt normal cellular processes, leading to various effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

5-Nitro-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein aggregation. It interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to modulate the aggregation of α-synuclein and tau proteins, which are associated with neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound inhibits the formation of fibrils and oligomers, thereby reducing the toxic effects of protein aggregation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuroblastoma cells, the compound has been observed to inhibit the formation of inclusion bodies, which are aggregates of misfolded proteins . This inhibition is dose-dependent, with higher concentrations leading to more significant reductions in protein aggregation . Additionally, the compound’s impact on gene expression includes the downregulation of genes involved in protein misfolding and aggregation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on proteins, preventing their misfolding and subsequent aggregation . The compound also inhibits enzyme activity that promotes protein aggregation, thereby maintaining protein homeostasis within cells . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in protein folding and degradation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound remains stable under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that the compound maintains its inhibitory effects on protein aggregation even after prolonged exposure . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, with no significant loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits protein aggregation without causing adverse effects . At higher doses, some toxic effects have been observed, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and degradation . The compound’s effects on metabolic flux include alterations in the levels of metabolites involved in protein homeostasis . These interactions help maintain cellular balance by preventing the accumulation of misfolded proteins and promoting their degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where it can exert its effects on protein aggregation . The compound’s accumulation in specific cellular compartments is essential for its activity, as it ensures that the compound reaches its target proteins and enzymes.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound is directed to specific compartments within the cell, including the endoplasmic reticulum and the cytoplasm . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with its target proteins and enzymes . This localization is essential for the compound’s activity, as it ensures that it reaches the sites where protein aggregation occurs.

Properties

IUPAC Name

5-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISVWAMPAATJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373051
Record name 5-nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73458-39-6
Record name 5-nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methanol (1.6 L) was added sodium methoxide (8.64 g). While stirring, 1-benzoyl-3-(2-fluoro-5-nitro-phenyl)-thiourea (16 g) was added as a solid and the mixture stirred at room temperature for 17 hours. After this time, the reaction mixture was cooled in an ice bath and then filtered. The precipitate was washed with water (7.10 g, 86%). 1H-NMR δ: 8.05 (d, 1H, J=2.2 Hz), 7.97 (brs, 2H), 7.93 (s, 1H), 7.90 (d, 1H, J=2.2 Hz); MS (ESI) 195.8 (M+1, 100%).
Quantity
16 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.64 g
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane (tetrahydrothiophene 1,1-dioxide) is stirred at 110° to 120° C. for 12 hours. After cooling, the mixture is thoroughly stirred with 800 ml of water, and the solid is filtered off with suction and washed with water. After drying, 11.2 g of a yellow powder which, according to HPLC analysis (high pressure liquid chromatography), contains 69.5% of 2-amino-5-nitrobenzothiazole (corresponding to 80% of theory) are obtained. Recrystallisation from dimethylformamide raises the melting point to 307° C. (decomposition) (Zhur. Obschei Khim. 30, 1363-6 (1960) reports melting point 308°-309° C., decomposition).
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 5.06 g of 2,4-dinitrochlorobenzene and 7.6 g of ammonium thiocyanate in 25 ml of sulpholane is heated, with stirring, to 150° C. and maintained at this temperature for 1.5 hours. The product is discharged into 300 ml of water, and the solid is filtered off with suction and washed with water. After drying, 6.57 g of crude 2-amino-5-nitrobenzothiazole are obtained. The identity was confirmed by TLC comparison (TLC=thin-layer chromatography) with authentic material.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 8.63 g of 2-chloro-5-nitroaniline and 9.9 g of sodium sulphide trihydrate in 80 ml of butyl glycol was stirred at 80° C. for 30 minutes. After adding 4.16 ml of concentrated sulphuric acid, 7.6 g of thiourea were added to the 2-amino-4-nitrothiophenol, and the mixture was stirred at 120° C. for 3 hours. The reaction mixture was discharged into 400 ml of water and 50 ml of methanol, and the solid was filtered off with suction and washed with water. 5.4 g of crude 2-amino-5-nitrobenzothiazole, the identity of which was confirmed by TLC comparison with authentic material, were obtained.
Quantity
8.63 g
Type
reactant
Reaction Step One
Name
sodium sulphide trihydrate
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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